molecular formula C8H8N2O2 B098658 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium CAS No. 15966-50-4

3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium

Cat. No. B098658
CAS RN: 15966-50-4
M. Wt: 164.16 g/mol
InChI Key: OBLKUOPPKZKVEV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium (HMOB) is a compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a unique structure that makes it suitable for use in various chemical reactions.

Scientific Research Applications

3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has several potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has been shown to be an effective catalyst for various chemical reactions, including the oxidation of alcohols and the synthesis of esters. Additionally, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium has been used in the synthesis of organic compounds and as a reagent in organic chemistry.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is not fully understood. However, it is believed that 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium acts as a Lewis acid catalyst, which promotes the reaction by accepting an electron pair from the reactant. This mechanism has been observed in various chemical reactions involving 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. However, studies have shown that 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is non-toxic and does not have any significant effects on living organisms. Therefore, it is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is its ease of synthesis. The synthesis method is relatively simple and can be performed in a laboratory setting. Additionally, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is stable and can be stored for long periods without degradation. However, one limitation of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. One area of research is in the development of new catalytic reactions using 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium. Additionally, there is potential for 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium to be used in the synthesis of new organic compounds with unique properties. Further research is also needed to understand the mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium and its potential applications in various fields.
Conclusion
In conclusion, 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is a promising compound with potential applications in various fields, including catalysis and organic chemistry. The synthesis method is relatively simple, and 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium is stable and non-toxic. Further research is needed to fully understand the mechanism of action of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium involves the reaction of 4-methylbenzimidazole with potassium permanganate in the presence of sulfuric acid. The reaction yields 3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium as a yellowish-brown powder. This method is relatively simple and can be performed in a laboratory setting.

properties

CAS RN

15966-50-4

Product Name

3-Hydroxy-4-methyl-1-oxidobenzimidazol-1-ium

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-4-methyl-1-oxidobenzimidazol-1-ium

InChI

InChI=1S/C8H8N2O2/c1-6-3-2-4-7-8(6)10(12)5-9(7)11/h2-5,12H,1H3

InChI Key

OBLKUOPPKZKVEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)[N+](=CN2O)[O-]

Canonical SMILES

CC1=C2C(=CC=C1)[N+](=CN2O)[O-]

synonyms

Benzimidazole, 1-hydroxy-4-methyl-, 3-oxide (8CI)

Origin of Product

United States

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